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Abstract: The term "Peptide G" is often associated with the Gastrin family of peptides and their

principal homologs, the Cholecystokinin (CCK) family. These structurally related peptides are

critical regulators of numerous digestive and neurological processes.[1][2] Gastrin is a primary

stimulant of gastric acid secretion and mucosal growth, while CCK is integral to pancreatic

enzyme secretion, gallbladder contraction, and satiety signaling.[3][4] Both peptide families

exert their effects by binding to two highly homologous G-protein coupled receptors (GPCRs):

the CCK1 Receptor (CCK1R) and the CCK2 Receptor (CCK2R).[3][5] This technical guide

provides an in-depth overview of the Gastrin/CCK family, detailing their structure, signaling

pathways, and quantitative parameters. It also outlines key experimental protocols for their

study, serving as a vital resource for professionals in pharmacology and drug development.

Introduction to the Gastrin/CCK Peptide Family
Gastrin and Cholecystokinin (CCK) are peptide hormones that share a common C-terminal

pentapeptide amide sequence, which is crucial for their biological activity.[3][6] Gastrin is

predominantly synthesized by G-cells in the stomach's antrum and duodenum, playing a pivotal

role in stimulating gastric acid secretion.[7][8] CCK is produced by I-cells in the small intestine

and is also found extensively in the central nervous system.[4][6] It is a key regulator of fat and

protein digestion.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1168462?utm_src=pdf-interest
https://www.benchchem.com/product/b1168462?utm_src=pdf-body
https://repository.usmf.md/xmlui/handle/20.500.12710/11807
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Physiology/Gastrin_family/
https://scispace.com/pdf/the-gastrin-and-cholecystokinin-receptors-mediated-signaling-54t4x1fyf8.pdf
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2017.00047/full
https://scispace.com/pdf/the-gastrin-and-cholecystokinin-receptors-mediated-signaling-54t4x1fyf8.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2186776/
https://scispace.com/pdf/the-gastrin-and-cholecystokinin-receptors-mediated-signaling-54t4x1fyf8.pdf
https://en.wikipedia.org/wiki/Cholecystokinin
https://en.wikipedia.org/wiki/Gastrin
https://www.ncbi.nlm.nih.gov/books/NBK534822/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2017.00047/full
https://en.wikipedia.org/wiki/Cholecystokinin
https://en.wikipedia.org/wiki/Cholecystokinin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1168462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The biological effects of both peptide families are mediated through two principal receptors:

CCK1 Receptor (CCK1R): Formerly known as the CCK-A ("Alimentary") receptor, it binds

CCK with a 500- to 1,000-fold higher affinity than gastrin.[9] It is the primary receptor for

CCK's effects on the pancreas and gallbladder.[10]

CCK2 Receptor (CCK2R): Previously known as the CCK-B ("Brain") receptor, it binds both

gastrin and CCK with similarly high affinity.[10][11] This receptor mediates the primary

physiological actions of gastrin.[9]

Due to their roles in cell proliferation and growth, both gastrin and CCK have been implicated in

the pathology of various cancers, including those of the gastrointestinal tract.[9][12]

Structure and Homology
The Gastrin/CCK family includes several active peptide forms that arise from post-translational

modification of a larger precursor molecule, preprogastrin or preprocholecystokinin.[2][6]

Gastrin: Exists in several forms, such as gastrin-34, gastrin-17, and gastrin-14, named for

their amino acid length.[7]

CCK: Also exists in multiple isoforms, including CCK-58, CCK-33, CCK-22, and CCK-8.[4][6]

The key to their shared function lies in the identical C-terminal five amino acids.[6] However, a

critical distinction for receptor selectivity is the sulfation of a tyrosine residue in CCK, which is

essential for high-affinity binding to the CCK1R.[4][13]

Signaling Pathways
Upon binding to their respective GPCRs, gastrin and CCK trigger a cascade of intracellular

signaling events. These receptors are primarily coupled to heterotrimeric G-proteins, leading to

the activation of multiple downstream effectors.[11][14][15]

CCK2R (Gastrin Receptor) Signaling: The CCK2R couples to Gq and Gα12/13 proteins.[9][16]

Ligand binding initiates:

Gq Pathway: Activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol

4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11]
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Second Messengers: IP3 triggers the release of intracellular calcium (Ca2+), while DAG

activates Protein Kinase C (PKC).[11]

Downstream Cascades: These events lead to the activation of several pro-proliferative and

anti-apoptotic pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK),

PI3K/AKT, and Src signaling cascades.[9][12][16]

CCK1R Signaling: The CCK1R couples to Gq and Gs proteins.[9]

Gq Pathway: Similar to CCK2R, it activates the PLC/Ca2+/PKC pathway.[9][16]

Gs Pathway: Activates Adenylyl Cyclase (AC), leading to the production of cyclic AMP

(cAMP) and subsequent activation of Protein Kinase A (PKA).[9][16]

Downstream Cascades: This also results in the activation of MAPK and PI3K/AKT pathways,

contributing to trophic effects.[9]

Below are Graphviz diagrams illustrating these core pathways.
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Diagram 1: CCK2R (Gastrin) Signaling Pathway.

CCK1R Signaling Pathway

Plasma Membrane

Cytosol

Nucleus

CCK1R

Gq

Gs

PLC
activates

AC
activates

PIP2
hydrolyzes

cAMP
producesCCK

binds

IP3

DAG

Ca²⁺ Release

PKC

MAPK/PI3K

PKA

Trophic Effects

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://geneglobe.qiagen.com/us/knowledge/pathways/cholecystokinin-gastrin-mediated-signaling
https://pmc.ncbi.nlm.nih.gov/articles/PMC7067705/
https://www.annualreviews.org/content/journals/10.1146/annurev.physiol.63.1.49
https://www.researchgate.net/figure/Proposed-diagrams-of-gastrin-and-CCK-induced-signaling-pathways-through-CCK2R-and-CCK1R_fig1_339746398
https://pmc.ncbi.nlm.nih.gov/articles/PMC7067705/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7067705/
https://www.researchgate.net/figure/Proposed-diagrams-of-gastrin-and-CCK-induced-signaling-pathways-through-CCK2R-and-CCK1R_fig1_339746398
https://pmc.ncbi.nlm.nih.gov/articles/PMC7067705/
https://www.researchgate.net/figure/Proposed-diagrams-of-gastrin-and-CCK-induced-signaling-pathways-through-CCK2R-and-CCK1R_fig1_339746398
https://pmc.ncbi.nlm.nih.gov/articles/PMC7067705/
https://www.benchchem.com/product/b1168462?utm_src=pdf-body-img
https://www.benchchem.com/product/b1168462?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1168462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagram 2: CCK1R Signaling Pathway.

Quantitative Data
The binding affinities and physiological concentrations of these peptides are crucial for

understanding their function and for drug development.

Table 1: Receptor Binding Affinities

Ligand Receptor
Binding Affinity (Ki
or Kd)

Notes

CCK (sulfated) CCK1R ~0.6 - 1.0 nM

High affinity,
required for
physiological
action.[10][13]

Gastrin CCK1R
Micromolar (µM)

range

Low affinity, ~1000-

fold less than CCK.

[10][13]

CCK (desulfated) CCK1R
~500-fold lower than

sulfated CCK

Sulfation is critical for

CCK1R binding.[13]

CCK (sulfated) CCK2R ~0.3 - 1.0 nM High affinity.[10][13]

| Gastrin | CCK2R | ~0.3 - 1.0 nM | High affinity, similar to CCK.[10][13] |

Table 2: Physiological Concentrations
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Peptide Condition
Typical
Concentration
Range (pg/mL)

Notes

Gastrin Fasting 25 - 111 pg/mL
Levels rise in
response to food,
elevated pH.[17]

Gastrin Postprandial
5- to 10-fold higher

than CCK

Gastrin is likely the

primary physiological

ligand for peripheral

CCK2Rs.[10]

| CCK | Plasma | Low picomolar range | Circulating levels are generally low.[18] |

Experimental Protocols
Studying the Gastrin/CCK system involves a range of techniques from ligand binding assays to

functional cellular analyses.

Radioligand Receptor Binding Assay
This protocol is used to determine the binding affinity of ligands to CCK receptors.

Objective: To quantify the specific binding of a radiolabeled ligand (e.g., ¹²⁵I-Gastrin) to

receptors in a tissue or cell membrane preparation.

Methodology:

Membrane Preparation:

Homogenize tissue (e.g., rat gastric mucosa) or cultured cells expressing the target

receptor in a cold buffer.

Perform differential centrifugation to isolate a membrane fraction rich in the receptor. A

270-30,000 g membrane preparation is often used.[19]
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Determine protein concentration of the membrane preparation (e.g., using a Bradford

assay).

Binding Reaction:

In assay tubes, combine the membrane preparation (150-200 µg protein) with a fixed

concentration of radiolabeled ligand (e.g., ¹²⁵I-Gastrin).[19]

For determining non-specific binding, add a large excess of unlabeled ligand (e.g., cold

gastrin) to a parallel set of tubes.

For competition assays, add varying concentrations of an unlabeled competitor ligand.

Incubation:

Incubate the mixture under optimized conditions. For gastrin binding, this is typically 30

minutes at 30°C.[19]

Separation:

Rapidly separate the bound from free radioligand, usually by vacuum filtration through

glass fiber filters.

Quantification:

Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Use saturation binding data to determine the dissociation constant (Kd) and maximum

binding capacity (Bmax).

Use competition binding data to calculate the inhibitory constant (Ki) for the competitor

ligand.

Peptide Quantification in Serum/Plasma
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Accurate measurement of circulating peptide levels is essential for physiological and clinical

studies.

Objective: To measure the concentration of gastrin or CCK in a biological fluid.

Methodology (Immunoassay):

Sample Collection & Preparation:

Collect blood in appropriate tubes (e.g., SST tube for serum).[17]

For gastrin, the patient should be fasting (12+ hours) and have ceased H2-receptor

blockers and proton pump inhibitors.[17]

Immediately place the sample on ice, centrifuge to separate serum/plasma, aliquot, and

freeze.[17]

Assay Procedure (Example: Chemiluminescent Immunoassay):

The assay typically uses a "sandwich" format where two antibodies bind to different

epitopes on the peptide.

A capture antibody is immobilized on a solid phase (e.g., microplate).

The sample is added, and the peptide is captured by the antibody.

A second, detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a

chemiluminescent label is added.

After incubation and washing steps, a substrate is added that reacts with the enzyme to

produce a light signal.

The intensity of the light is proportional to the amount of peptide in the sample and is

measured by a luminometer.

Data Analysis:

A standard curve is generated using known concentrations of the peptide.
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The concentration of the peptide in the unknown samples is interpolated from the standard

curve.

Workflow for Peptide Functional Analysis
This workflow outlines the steps to investigate the biological effect of a gastrin/CCK analog on

a target cell line.

Workflow for Peptide Functional Analysis

Cell Culture
(e.g., CCK2R-expressing cell line)

Peptide Treatment
(Varying concentrations of peptide analog)

Incubation
(Defined time period, e.g., 24-48h)

Downstream Functional Assays

Cell Proliferation Assay
(e.g., BrdU, MTT)

Signaling Pathway Analysis
(Western Blot for p-ERK, p-AKT)

Second Messenger Assay
(Calcium imaging, cAMP assay)

Data Analysis
(Dose-response curves, statistical tests)

Conclusion
(Determine EC50, efficacy, mechanism)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1168462?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1168462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

